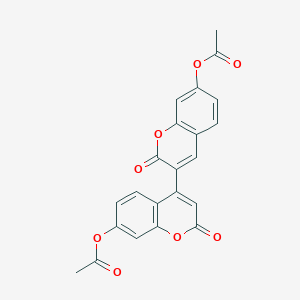

2,2'-dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate

Description

2,2'-Dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate is a bichromene derivative featuring two chromene rings linked at the 3,4'-positions. Each chromene moiety contains a ketone group (dioxo) at the 2-position, and the 7,7'-hydroxyl groups are acetylated to form diacetate esters. The compound’s synthesis likely involves acetylation of hydroxyl precursors, a common strategy for stabilizing phenolic groups or modulating bioavailability .

Properties

Molecular Formula |

C22H14O8 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

[3-(7-acetyloxy-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate |

InChI |

InChI=1S/C22H14O8/c1-11(23)27-14-4-3-13-7-18(22(26)30-19(13)8-14)17-10-21(25)29-20-9-15(28-12(2)24)5-6-16(17)20/h3-10H,1-2H3 |

InChI Key |

YRFVSWGDCMHWFV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate typically involves the condensation of chromene derivatives under specific conditions. One common method involves the reaction of chromene-3-carboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at elevated temperatures to facilitate the formation of the diacetate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the chromene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Halogenated or nitrated chromene derivatives.

Scientific Research Applications

2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications.

Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of 2,2’-dioxo-2H,2’H-3,4’-bichromene-7,7’-diyl diacetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Di-tert-butyl 2,2'-(7-(2-(Benzylamino)-2-oxoethyl)-1,4,7-triazonane-1,4-diyl) Diacetate ()

- Structure : A macrocyclic chelator with diacetate groups and a benzylamine side chain.

- Key Differences :

Dimethyl 2,2'-(Tetrahydroxy-Dimethoxy-Binaphthopyran) Diacetate ()

- Structure : Binaphthopyran core with multiple oxygen substituents and diacetates.

- Methoxy and hydroxyl groups increase polarity, while diacetates balance solubility in organic media. The target compound’s chromene rings may offer distinct electronic properties due to smaller aromatic systems .

Physicochemical and Structural Properties

Solubility and Stability

- Diacetate (Target) : Higher solubility in organic solvents (e.g., DCM, DMSO) compared to hydroxylated analogs. Prone to hydrolysis under acidic/basic conditions.

- Hydroxylated Bichromenes (Compounds 2–3) : More water-soluble but less stable to oxidation.

Structural Analysis Tools

- SHELX/WinGX/ORTEP : Widely used for crystallographic refinement and visualization. If the target compound’s structure were resolved, these tools would analyze bond lengths (e.g., C–O ester vs. ketone) and molecular packing .

Biological Activity

2,2'-Dioxo-2H,2'H-3,4'-bichromene-7,7'-diyl diacetate is a synthetic compound belonging to the bichromene family, which is characterized by its unique structural framework consisting of fused chromene units. This compound has gained attention for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of this compound is C18H14O7. The compound features a dioxo moiety that enhances its reactivity and biological potential. The presence of acetate groups contributes to its solubility and ability to participate in various chemical reactions.

Antioxidant Activity

Research indicates that compounds within the bichromene class exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that 2,2'-dioxo-2H,2'H-3,4'-bichromene derivatives can effectively inhibit lipid peroxidation and enhance cellular antioxidant defenses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,2'-dioxo-2H,2'H-3,4'-bichromene derivatives. In vitro assays demonstrated that these compounds exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported a growth inhibition (GI50) value of approximately 5 µM against breast cancer cells (MCF-7), indicating strong antiproliferative activity.

The proposed mechanism for the anticancer activity includes the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators. Additionally, these compounds may interfere with signaling pathways involved in tumor growth and metastasis .

Case Studies

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2,2'-dioxo-2H,2'H-3,4'-bichromene derivatives suggest favorable absorption and distribution characteristics due to their lipophilicity. Toxicology studies indicate low toxicity levels in mammalian systems; however, further investigations are necessary to fully elucidate the safety profile in long-term exposure scenarios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.